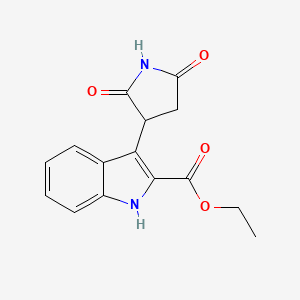
ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole ring, a pyrrolidinone moiety, and an ester functional group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate typically involves the condensation of indole-2-carboxylic acid with ethyl 3-(2,5-dioxopyrrolidin-3-yl)butanoate under acidic or basic conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the ester bond. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or tetrahydrofuran (THF) to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the ester group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted indole derivatives or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester and pyrrolidinone groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Shares the pyrrolidinone moiety but differs in the presence of a butanoate group instead of an indole ring.
N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide: Contains a similar pyrrolidinone structure but has a cyclopentene ring and a carboxamide group.
The uniqueness of this compound lies in its combination of the indole ring and the pyrrolidinone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
ethyl 3-(2,5-dioxopyrrolidin-3-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-15(20)13-12(9-7-11(18)17-14(9)19)8-5-3-4-6-10(8)16-13/h3-6,9,16H,2,7H2,1H3,(H,17,18,19) |
InChI Key |
WLPUYXJMVJWTPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















